molecular formula C11H14N2O3 B13825518 rac Alpha-Methyl Kynurenine

rac Alpha-Methyl Kynurenine

Cat. No.: B13825518
M. Wt: 222.24 g/mol
InChI Key: PQEUTGZYJPUCNX-UHFFFAOYSA-N
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Description

rac Alpha-Methyl Kynurenine: is a synthetic compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol It is a derivative of kynurenine, an intermediate in the kynurenine pathway of tryptophan metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions: rac Alpha-Methyl Kynurenine can be synthesized through various chemical reactions involving α-methyl tryptophan and other reagents . The specific synthetic routes and reaction conditions may vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: rac Alpha-Methyl Kynurenine undergoes several types of chemical reactions, including:

    Oxidation: Conversion to corresponding oxo compounds.

    Reduction: Formation of reduced derivatives.

    Substitution: Introduction of various substituents on the aromatic ring or side chain.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic reagents under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the molecule.

Scientific Research Applications

rac Alpha-Methyl Kynurenine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: rac Alpha-Methyl Kynurenine is unique due to its specific structural modifications, which may confer distinct biochemical and pharmacological properties. Its methyl group at the alpha position differentiates it from other kynurenine derivatives, potentially affecting its interaction with enzymes and receptors in the kynurenine pathway .

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

2-amino-4-(2-aminophenyl)-2-methyl-4-oxobutanoic acid

InChI

InChI=1S/C11H14N2O3/c1-11(13,10(15)16)6-9(14)7-4-2-3-5-8(7)12/h2-5H,6,12-13H2,1H3,(H,15,16)

InChI Key

PQEUTGZYJPUCNX-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C1=CC=CC=C1N)(C(=O)O)N

Origin of Product

United States

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